phenyl 3-chloro-1-benzothiophene-2-carboxylate
Description
Significance of the 1-Benzothiophene Scaffold in Heterocyclic Chemistry
The 1-benzothiophene core, also known as benzo[b]thiophene, is a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and a thiophene (B33073) ring. chemicalbook.com This scaffold is of paramount importance in heterocyclic chemistry and is considered a "privileged structure" in medicinal chemistry. Its significance stems from its presence in a wide array of pharmacologically active compounds that exhibit diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and anti-diabetic properties.
The structural rigidity and electron-rich nature of the benzothiophene (B83047) ring system allow it to interact effectively with various biological targets. rsc.org This has led to its incorporation into several commercially successful pharmaceuticals.
Table 1: Examples of Marketed Drugs Featuring the 1-Benzothiophene Scaffold
| Drug Name | Therapeutic Use |
| Raloxifene | Treatment and prevention of osteoporosis in postmenopausal women. |
| Zileuton | Treatment of asthma. |
| Sertaconazole | Antifungal agent for skin infections. |
| BTCP (Benzothiophenylcyclohexylpiperidine) | Research chemical used to study dopamine (B1211576) reuptake. |
This table showcases the therapeutic diversity of molecules built upon the 1-benzothiophene core.
Overview of Carboxylate Esters as Privileged Functionalities in Organic Synthesis
Carboxylate esters are a class of organic compounds derived from carboxylic acids by replacing the hydroxyl (-OH) group with an alkoxy (-OR) group. byjus.com They are ubiquitous in nature, responsible for the characteristic fragrances of many fruits and flowers. In the context of organic synthesis, the ester functional group is highly valued for its unique balance of stability and reactivity.
Esters are stable enough to be carried through multi-step synthetic sequences but can be readily converted into other functional groups, such as carboxylic acids, amides, or other esters via transesterification. This versatility makes them crucial intermediates. The Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic and widely used method for their preparation. chemistrytalk.orgchemistrysteps.comorganic-chemistry.org This reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing water as it is formed. byjus.commasterorganicchemistry.com
Rationale for Research on Phenyl 3-chloro-1-benzothiophene-2-carboxylate
The scientific rationale for synthesizing and investigating this compound is rooted in its potential as a versatile building block for creating novel, high-value compounds. The molecule is strategically designed by combining three key structural features:
The Bioactive Core: The 1-benzothiophene scaffold provides a proven foundation for biological activity.
The Modulating Substituent: The chlorine atom at the 3-position serves to modify the electronic properties of the ring system. Halogenation is a common strategy in medicinal chemistry to enhance binding affinity, improve metabolic stability, or alter the pharmacokinetic profile of a molecule.
The Reactive Handle: The phenyl carboxylate at the 2-position is a key reactive site. Phenyl esters are known to be more reactive than alkyl esters towards nucleophilic substitution, making them excellent precursors for the synthesis of a wide range of derivatives. For instance, the phenyl group can be readily displaced by amines to form amides or by other alcohols to form different esters.
Therefore, research on this specific compound is driven by its utility in constructing libraries of diverse benzothiophene derivatives for screening in drug discovery programs or for developing new organic materials.
Historical Context and Evolution of Benzothiophene Chemistry
The history of benzothiophene, first identified as thianaphthene, dates back to its discovery as a constituent of coal tar and lignite (B1179625) tar. chemicalbook.com Initially, its chemistry was an academic curiosity focused on understanding the properties of aromatic sulfur heterocycles. However, over the 20th century, the field evolved dramatically as chemists developed a deeper understanding of its reactivity and, crucially, its biological significance.
Early synthetic methods were often harsh and limited in scope. The evolution of modern synthetic organic chemistry, particularly the advent of transition-metal-catalyzed cross-coupling reactions and novel cyclization strategies, has revolutionized the field. researchgate.netrsc.orgorganic-chemistry.org Researchers can now construct complex, multi-substituted benzothiophene derivatives with high precision and efficiency. rsc.org This has transformed the benzothiophene scaffold from a simple byproduct of industrial processes into a deliberately chosen cornerstone for the rational design of functional molecules.
Scope and Objectives of Academic Inquiry into this compound
Academic and industrial inquiry into a compound like this compound is typically multifaceted. The primary objectives of such research programs include:
Synthetic Methodology Development: To establish efficient, scalable, and environmentally benign synthetic routes to the target compound and its precursors, such as 3-chloro-1-benzothiophene-2-carbonyl chloride. wisdomlib.orgamazonaws.comchemsynthesis.com
Physicochemical Characterization: To thoroughly characterize the compound's structural, thermal, and spectroscopic properties.
Exploration of Reactivity: To investigate its chemical reactivity, particularly at the ester functional group, to understand its potential for creating diverse molecular libraries. This involves reacting it with various nucleophiles (amines, alcohols, etc.) to synthesize new amides and esters.
Biological Screening and Application: To use the compound as a key intermediate to generate a portfolio of new molecules for biological evaluation. ijrpr.comanjs.edu.iqmdpi.com The goal is to identify novel compounds with potential therapeutic applications, such as antimicrobial, anticancer, or anti-inflammatory agents. anjs.edu.iqmdpi.com
In essence, while this compound may not be the final product, its academic and industrial value lies in its role as an enabling tool for innovation and discovery in chemical science.
Table 2: Physicochemical Properties of the Parent Compound, 1-Benzothiophene
| Property | Value |
| Chemical Formula | C₈H₆S rsc.org |
| Molar Mass | 134.20 g/mol rsc.org |
| Appearance | White, leaf-like solid with a naphthalene-like odor. rsc.org |
| Melting Point | 30-33 °C merckmillipore.comthegoodscentscompany.com |
| Boiling Point | 221-222 °C rsc.org |
| Density | ~1.15 g/cm³ at 25 °C thegoodscentscompany.com |
| Solubility | Insoluble in water; soluble in common organic solvents like alcohol, ether, and benzene. rsc.org |
This table provides baseline data for the core scaffold of the title compound.
Structure
3D Structure
Properties
IUPAC Name |
phenyl 3-chloro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO2S/c16-13-11-8-4-5-9-12(11)19-14(13)15(17)18-10-6-2-1-3-7-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWZAYXHEJPBEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of phenyl 3-chloro-1-benzothiophene-2-carboxylate, offering insights into the connectivity of atoms and the electronic environment of the nuclei.
Multi-Dimensional NMR Techniques (e.g., 2D NMR, Solid-State NMR)
While one-dimensional NMR provides fundamental information, multi-dimensional NMR techniques are crucial for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, especially in a molecule with multiple aromatic rings. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings within the benzothiophene (B83047) and phenyl rings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached carbons and with carbons over two to three bonds, respectively. This would definitively link the phenyl ester group to the carboxylate position and confirm the substitution pattern on the benzothiophene core.
Solid-state NMR could provide information about the molecule's conformation and packing in the solid state, which can be different from its conformation in solution.
Detailed Analysis of Chemical Shifts and Coupling Constants
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the benzothiophene ring system and the phenyl ester group. The protons on the fused benzene (B151609) ring of the benzothiophene moiety would typically appear as a complex multiplet in the aromatic region, with their specific chemical shifts and coupling constants determined by the chloro and carboxylate substituents. The protons of the phenyl ester group would also resonate in the aromatic region, likely as a set of multiplets corresponding to the ortho, meta, and para positions.
The ¹³C NMR spectrum would provide key information about the carbon skeleton. The carbonyl carbon of the ester group would be expected to have a characteristic chemical shift in the downfield region. The carbon atom attached to the chlorine (C3) would also exhibit a distinct chemical shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzothiophene H4/H7 | 7.8 - 8.2 | - |
| Benzothiophene H5/H6 | 7.3 - 7.6 | - |
| Phenyl Ester H (ortho) | 7.2 - 7.4 | - |
| Phenyl Ester H (meta/para) | 7.0 - 7.3 | - |
| C2 (carboxylate) | - | ~162 |
| C3 (chloro) | - | ~130 |
| Carbonyl (C=O) | - | ~165 |
| Benzothiophene C4-C7 | - | 122 - 135 |
| Phenyl Ester C | - | 121 - 151 |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₁₅H₉ClO₂S. The calculated exact mass can be compared to the experimentally measured mass to confirm the elemental composition with a high degree of confidence.
Fragmentation Pattern Analysis
In electron ionization mass spectrometry, the molecular ion of this compound would undergo fragmentation, providing valuable structural information. Key fragmentation pathways would likely involve the cleavage of the ester bond. Expected fragments would include the loss of the phenoxy radical (•OPh) or phenol (B47542) (HOPh), leading to the formation of a 3-chloro-1-benzothiophene-2-carbonyl cation. Another significant fragmentation could be the loss of carbon monoxide (CO) from this cation. The presence of chlorine would be indicated by the characteristic isotopic pattern (M+ and M+2 peaks in an approximately 3:1 ratio).
Table 2: Plausible Mass Spectrometry Fragmentation
| Fragment Ion | Plausible Structure |
| [M]+• | C₁₅H₉ClO₂S+• |
| [M - OPh]+ | C₉H₄ClOS+ |
| [M - HOPh]+• | C₉H₃ClOS+• |
| [M - OPh - CO]+ | C₈H₄ClS+ |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If suitable single crystals of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles.
The resulting crystal structure would confirm the planarity of the benzothiophene ring system and reveal the orientation of the phenyl ester group relative to the benzothiophene core. Intermolecular interactions, such as pi-stacking or halogen bonding, which govern the crystal packing, could also be identified. This detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions in a biological or material science context. While a specific crystal structure for this exact compound is not publicly available, analysis of related benzothiophene derivatives shows that this technique is crucial for confirming their solid-state conformations.
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystalline solid, known as crystal packing, is dictated by various intermolecular interactions. For this compound, a crystallographic study would be essential to determine these features. X-ray diffraction analysis would reveal the unit cell parameters, space group, and the precise coordinates of each atom within the crystal lattice.
From this structural data, a detailed analysis of intermolecular interactions could be performed. It would be anticipated that the crystal packing would be influenced by a combination of forces, including:
π-π Stacking: Interactions between the aromatic rings of the benzothiophene core and the phenyl group of adjacent molecules. These interactions are crucial for the stabilization of the crystal structure.
Halogen Bonding: The chlorine atom at the 3-position of the benzothiophene ring could participate in halogen bonding with electron-rich atoms, such as the carbonyl oxygen, of neighboring molecules.
Dipole-Dipole Interactions: The polar ester group would contribute to dipole-dipole interactions, further influencing the molecular arrangement.
A hypothetical data table for the crystallographic data is presented below.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Empirical formula | C₁₅H₉ClO₂S |
| Formula weight | 304.75 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
Conformational Analysis in the Solid State
The conformation of a molecule in the solid state is its three-dimensional arrangement adopted within the crystal lattice. For this compound, the key conformational features would be the dihedral angles between the planar benzothiophene ring system, the carboxylate group, and the phenyl ring.
Computational modeling, in conjunction with experimental X-ray data, would provide insight into the preferred conformation. It is likely that the molecule adopts a non-planar conformation to minimize steric hindrance between the aromatic rings. The torsion angles defining the orientation of the phenyl group relative to the ester and the ester group relative to the benzothiophene core would be of particular interest. Understanding the solid-state conformation is critical for predicting the material's physical properties.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. A combined experimental and computational approach would allow for a comprehensive assignment of the vibrational spectra of this compound.
Key vibrational modes that would be expected and their typical spectral regions are:
C=O Stretching: A strong absorption in the IR spectrum, typically around 1720-1740 cm⁻¹, characteristic of the ester carbonyl group.
C-O Stretching: Bands associated with the C-O stretching of the ester group would be expected in the 1200-1300 cm⁻¹ region.
Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region corresponding to the vibrations of the benzothiophene and phenyl rings.
C-Cl Stretching: A band in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹, corresponding to the carbon-chlorine bond.
C-S Stretching: Vibrations involving the sulfur heteroatom of the benzothiophene ring would also be present at lower frequencies.
Computational calculations, such as Density Functional Theory (DFT), would be employed to predict the vibrational frequencies and intensities, aiding in the precise assignment of the experimental IR and Raman bands.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| C=O Stretch | Value | Strong | Medium |
| Aromatic C=C Stretch | Value | Medium-Strong | Strong |
| C-O Stretch | Value | Strong | Weak |
Computational and Theoretical Investigations of Phenyl 3 Chloro 1 Benzothiophene 2 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate electron distribution, orbital energies, and potential reactivity sites, which are crucial for predicting the chemical behavior of phenyl 3-chloro-1-benzothiophene-2-carboxylate.
The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, reactivity, and electronic transition properties.
For the parent benzothiophene (B83047) molecule, DFT calculations have established its HOMO and LUMO energy levels. The introduction of substituents—a chlorine atom at the 3-position, and a phenyl carboxylate group at the 2-position—is expected to significantly modulate these electronic parameters.
Chlorine Atom: As an electron-withdrawing group, the chlorine atom would likely lower the energy of both the HOMO and LUMO, potentially increasing the molecule's stability and resistance to oxidation.
Studies on other substituted benzothiophenes have shown that such modifications can tune the energy band gap, which is crucial for applications in organic electronics. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and easier electronic excitation.
Table 1: Representative Frontier Orbital Energies for Benzothiophene and Related Compounds This table presents illustrative data from computational studies on related structures to provide context for the potential electronic properties of this compound.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method |
|---|---|---|---|---|
| Benzothiophene | -6.230 | -1.23 | 5.00 | B3LYP/6-311++G** |
| 2,7-dibromo-BTBT | -6.230 | -1.57 | 4.66 | TDDFT |
| 2,7-dibromo-BTBTDO | -6.681 | -2.52 | 4.16 | TDDFT |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.
For this compound, the MEP map would likely reveal:
High Negative Potential: Concentrated around the oxygen atoms of the carboxylate group due to their high electronegativity and lone pairs of electrons. This area would be the primary site for interaction with positive ions or electrophiles.
Moderate Negative Potential: Associated with the π-electron clouds of the benzothiophene and phenyl rings, as well as the chlorine atom.
Positive Potential: Located around the hydrogen atoms of the aromatic rings.
Understanding these potential sites is crucial for predicting intermolecular interactions, such as hydrogen bonding, and for designing reactions.
Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are widely used to predict various spectroscopic properties, including vibrational (IR and Raman) and electronic (UV-Vis) spectra. By calculating the vibrational frequencies and electronic transition energies, a theoretical spectrum can be generated that can be compared with experimental data to confirm the molecular structure.
For this compound, DFT calculations could predict:
IR/Raman Spectra: Characteristic vibrational modes, such as the C=O stretch of the ester group, C-Cl stretching, and various aromatic C-H and C-C stretching and bending modes. Comparing calculated frequencies with experimental data aids in the structural elucidation of newly synthesized compounds.
UV-Vis Spectra: The electronic transitions between molecular orbitals, primarily the HOMO to LUMO transition, which would correspond to the longest wavelength absorption peak (λmax). The substituents on the benzothiophene core would influence the position of this peak.
Hybrid methods that combine the accuracy of coupled cluster theory with the efficiency of DFT have emerged as cost-effective approaches for predicting rovibrational spectral data for both ground and excited electronic states.
Molecular Dynamics Simulations for Conformational Studies
This compound possesses several rotatable bonds, particularly around the ester linkage (C-O-C) and the bond connecting the phenyl ring to the ester group. This flexibility allows the molecule to adopt various conformations in space, which can significantly impact its physical properties and biological activity.
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By simulating the motions of atoms and molecules over time, MD can explore the conformational landscape, identify stable conformers, and understand the dynamics of molecular interactions. For the target molecule, MD simulations could reveal the preferred orientations of the phenyl and benzothiophene rings relative to each other, providing insights into steric hindrance and potential intermolecular packing in a solid state or interactions with a biological receptor.
Reaction Pathway Prediction and Mechanistic Insights
Computational chemistry can be employed to model chemical reactions, map out potential energy surfaces, and identify transition states. This allows for the prediction of reaction pathways and provides detailed mechanistic insights that can be difficult to obtain experimentally.
For this compound, theoretical studies could investigate:
Synthesis Pathways: Modeling reactions such as the esterification of 3-chloro-1-benzothiophene-2-carboxylic acid could help optimize reaction conditions.
Reactivity: The benzothiophene ring can undergo various reactions, including electrophilic substitution and oxidation. Computational models could predict the most likely sites for these reactions and the energy barriers associated with them. For example, studies could explore the mechanism of nucleophilic substitution at the chlorinated C3 position or reactions involving the ester group.
Mechanistic Studies of Biological Activity in Vitro and Preclinical Models
Exploration of Molecular Targets and Binding Mechanisms
Research into the molecular targets of benzothiophene (B83047) derivatives has revealed interactions with several key proteins, including enzymes and nuclear receptors. These studies have elucidated the binding mechanisms, providing insights into how these compounds exert their biological effects at a molecular level.
Derivatives of benzothiophene carboxylate have been identified as potent allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK). One notable example is 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), which has demonstrated significant inhibitory activity against BDK.
BT2 binds to an allosteric site on BDK, distinct from the active site. This binding event induces conformational changes, specifically triggering helix movements in the N-terminal domain of the enzyme. nih.govelsevierpure.com This structural alteration leads to the dissociation of BDK from the branched-chain α-ketoacid dehydrogenase complex (BCKDC), of which it is a key regulatory component. nih.govelsevierpure.com The dissociation is followed by an accelerated degradation of the kinase in vivo. nih.govelsevierpure.com
The inhibitory effects of BT2 and its analogs on BDK have been characterized by their half-maximal inhibitory concentration (IC50) values.
| Compound | Target Enzyme | IC50 (μM) | Inhibition Mechanism |
|---|---|---|---|
| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | Branched-chain α-ketoacid dehydrogenase kinase (BDK) | 3.19 | Allosteric |
Benzothiophene derivatives have been investigated for their ability to modulate the activity of nuclear receptors, such as the peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. google.com Additionally, related structures like 4,5,6,7-tetrahydro-benzothiophene derivatives have been identified as potent modulators of the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt). nih.gov
The binding potency of these compounds to their receptor targets is often evaluated using competitive binding assays. Two common methods are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) assays. nih.gov These assays measure the ability of a test compound to displace a known ligand from the receptor's binding pocket.
For instance, in the context of RORγt modulation by tetrahydro-benzothiophene derivatives, both TR-FRET and FP competitive assays have been employed to determine their IC50 values. nih.gov These studies have shown that derivatives of this class can act as potent inverse agonists of RORγt. nih.gov
| Compound Class | Molecular Target | Assay Type | Observed Activity |
|---|---|---|---|
| Benzothiophene derivatives | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Receptor Activation Assays | Agonist activity |
| 4,5,6,7-Tetrahydro-benzothiophene derivatives | Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) | TR-FRET and FP Competitive Binding Assays | Inverse agonist activity with IC50 values in the nanomolar range |
Cellular Pathway Interrogation
While direct studies on the cellular pathway interrogation of phenyl 3-chloro-1-benzothiophene-2-carboxylate are limited, research on related compounds provides insights into their potential effects within a cellular context.
The allosteric inhibition of BDK by benzothiophene carboxylate derivatives, as described in section 6.1.1, is a prime example of an interaction studied in a cell-free system. These assays typically utilize purified enzymes and substrates to characterize the kinetics and mechanism of inhibition without the complexities of a cellular environment. Such studies are crucial for understanding the direct interaction between a compound and its molecular target.
There is currently a lack of specific published research on the subcellular localization and interaction partners of this compound. However, given its interaction with the mitochondrial enzyme BDK, it can be inferred that this compound or its active metabolites would need to localize to the mitochondria to exert this specific effect. Further studies are required to confirm the subcellular distribution of this compound and to identify other potential intracellular binding partners.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
The biological activity of benzothiophene derivatives is significantly influenced by the nature and position of substituents on the benzothiophene core and any attached aryl groups.
Structure-activity relationship (SAR) studies have revealed several key features that govern the potency and selectivity of these compounds. For instance, in the context of BDK inhibition by benzothiophene carboxylates, substitutions on the benzo portion of the benzothiophene ring have been shown to modulate inhibitory activity. The presence of chloro and fluoro groups at specific positions can enhance potency. nih.govelsevierpure.com
Similarly, for antimicrobial benzothiophene acylhydrazones, substitutions at the 6-position of the benzothiophene nucleus have been explored, with chloro and trifluoromethyl groups being common modifications. nih.gov The nature of the aromatic or heteroaromatic aldehyde used in the synthesis of the acylhydrazone also plays a crucial role in determining the antimicrobial spectrum and potency. nih.gov
In the case of RORγt modulation by tetrahydro-benzothiophene derivatives, SAR analysis has indicated that the length of a linker at position 3 of the core structure is critical. nih.gov A three-atom bridge appears to be optimal for high-affinity binding. nih.gov Furthermore, a planar phenyl ring substitution at the end of this linker contributes to better affinity and stability of the ligand-receptor complex. nih.gov
| Compound Series | Key Structural Features Influencing Activity | Observed Effect on Biological Activity |
|---|---|---|
| Benzothiophene carboxylates (BDK inhibitors) | Substituents on the benzo ring (e.g., chloro, fluoro) | Modulation of inhibitory potency |
| Benzothiophene acylhydrazones (antimicrobial) | Substituents at the 6-position of the benzothiophene core and the nature of the aryl/heteroaryl group | Determination of antimicrobial spectrum and potency |
| Tetrahydro-benzothiophene derivatives (RORγt modulators) | Length of the linker at position 3 and planarity of the terminal phenyl ring | Crucial for high-affinity receptor binding and stability |
Preclinical in vitro Antimicrobial and Antifungal Investigations (mechanistic focus)
The benzothiophene scaffold is a component of several compounds with demonstrated antimicrobial and antifungal properties. researchgate.netresearchgate.netnih.gov While mechanistic studies specifically on this compound are not extensively reported, the likely mechanisms of action can be inferred from studies on related chemical structures.
The antimicrobial and antifungal activity of various 3-chloro-1-benzothiophene (B1605681) derivatives has been evaluated against a range of pathogens. For example, cyclohexanol-substituted 3-chlorobenzo[b]thiophenes have shown a low minimum inhibitory concentration (MIC) of 16 µg/mL against Gram-positive bacteria and the yeast Candida albicans. nih.gov Time-kill curve analysis of these compounds against Staphylococcus aureus indicated a rapid bactericidal effect at their MIC. nih.gov
The mechanism of action for many antimicrobial agents involves the disruption of essential cellular processes. For antifungal agents, common targets include the fungal cell membrane and cell wall, as well as nucleic acid and protein synthesis. For instance, the antifungal mechanism of 2-chloro-N-phenylacetamide, a compound with some structural similarities, is thought to involve binding to ergosterol (B1671047) in the fungal plasma membrane and potentially inhibiting DNA synthesis. scielo.br
For benzothiophene derivatives, potential mechanisms of action could include:
Inhibition of Essential Enzymes: The compounds may act as inhibitors of enzymes crucial for microbial survival, such as those involved in cell wall biosynthesis, DNA replication, or metabolic pathways.
Disruption of Cell Membrane Integrity: The lipophilic nature of the benzothiophene core could facilitate its insertion into the microbial cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.
Inhibition of Biofilm Formation: Some heterocyclic compounds have been shown to inhibit the formation of biofilms, which are communities of microorganisms that exhibit increased resistance to antimicrobial agents.
Table 2: Antimicrobial and Antifungal Activity of Selected 3-Chloro-1-benzothiophene Derivatives
| Compound/Derivative | Microorganism | Activity (MIC/Zone of Inhibition) | Reference |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Staphylococcus aureus | MIC: 16 µg/mL | nih.gov |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Candida albicans | MIC: 16 µg/mL | nih.gov |
| 2-(3-chloro-1-benzothiophen-2-yl)-quinazolinone derivative | Bacillus subtilis | Zone of Inhibition: 16 mm | researchgate.net |
| 2-(3-chloro-1-benzothiophen-2-yl)-quinazolinone derivative | Staphylococcus aureus | Zone of Inhibition: 15 mm | researchgate.net |
| 2-(3-chloro-1-benzothiophen-2-yl)-quinazolinone derivative | C. pannical | Zone of Inhibition: 14-17 mm | researchgate.net |
| 2-(3-chloro-1-benzothiophen-2-yl)-quinazolinone derivative | Aspergillus niger | Zone of Inhibition: 10-17 mm | researchgate.net |
This table presents data from various derivatives of 3-chloro-1-benzothiophene to illustrate the antimicrobial and antifungal potential of this scaffold.
Further mechanistic studies, such as membrane permeability assays, enzyme inhibition assays, and molecular docking studies, would be necessary to precisely elucidate the mode of action of this compound and its analogues.
Applications in Advanced Materials Science and Optoelectronics
Integration into Organic Semiconductors and Electronic Devices
There is no available research on the use of phenyl 3-chloro-1-benzothiophene-2-carboxylate as a material in organic semiconductors. The performance of related benzothiophene (B83047) compounds in electronic devices is well-documented, but this specific ester has not been a subject of such studies.
No literature was found that discusses the fabrication or characterization of Organic Field-Effect Transistors (OFETs) using this compound as the active semiconductor layer.
There are no reports on the application of this compound in Organic Light-Emitting Diodes (OLEDs), either as an emissive material, host, or transport layer. Its properties as a fluorescent material have not been characterized in the reviewed literature.
Investigation of Optoelectronic Properties
A critical gap exists in the scientific literature regarding the fundamental optoelectronic properties of this compound.
No data has been published on the UV-visible absorption or photoluminescence emission spectra of this compound.
Information on the photoluminescence quantum yield or luminescence efficiency of this compound is not available in the current body of scientific research.
Chemo-Sensors and Probes
The potential application of this compound in the development of chemo-sensors or chemical probes has not been explored in any published research found.
Self-Assembly and Supramolecular Chemistry
The field of supramolecular chemistry focuses on the spontaneous organization of molecules into well-defined, functional structures through non-covalent interactions. This compound, a molecule possessing a unique combination of aromatic systems, a halogen substituent, and an ester group, is a promising candidate for the construction of novel supramolecular architectures. While direct studies on the self-assembly of this specific compound are not extensively documented, a comprehensive understanding of its potential can be derived from the well-established principles governing the supramolecular chemistry of its constituent functional moieties. The interplay between halogen bonding, π-π stacking, and dipole-dipole interactions, as influenced by the benzothiophene core, the chloro-substituent, and the phenyl ester group, dictates its capacity to form ordered assemblies such as liquid crystals, gels, and other functional nanostructures.
The molecular structure of this compound offers several key features that can drive self-assembly. The planar and electron-rich benzothiophene core, along with the appended phenyl ring, provides extensive surface area for π-π stacking interactions. The presence of a chlorine atom at the 3-position introduces the possibility of halogen bonding, a highly directional and specific non-covalent interaction. Furthermore, the carboxylate group introduces polarity and the potential for dipole-dipole interactions or weak hydrogen bonding. The synergistic or competitive nature of these interactions will ultimately determine the morphology and properties of the resulting supramolecular structures.
A critical aspect of designing self-assembling systems based on thiophene (B33073) derivatives is the strategic placement of functional groups to promote specific molecular packing. tuni.fiacs.org Even subtle structural changes can lead to significant variations in the resulting supramolecular architecture and, consequently, the material's properties. tuni.fi The self-assembly of thiophene-containing molecules is a powerful strategy for creating highly ordered nanostructures for applications in organic electronics. researchgate.net
The supramolecular organization of this compound would be governed by a combination of non-covalent interactions. The relative strengths and directionality of these forces determine the final, thermodynamically favored, self-assembled state.
π-π Stacking: The flat, aromatic surfaces of the benzothiophene core and the phenyl ring are prone to engage in π-π stacking interactions. These interactions are crucial in the self-assembly of many organic electronic materials, as they facilitate charge transport along the stacked moieties. mdpi.com The presence of the electron-withdrawing chloro and carboxylate groups and the phenyl ring can modulate the electron density of the benzothiophene system, influencing the nature and strength of the π-π stacking. The interplay of these stacking interactions can lead to various packing motifs, such as herringbone or lamellar structures.
| Non-Covalent Interaction | Key Molecular Feature | Potential Role in Self-Assembly | Supporting Evidence from Analogous Systems |
|---|---|---|---|
| Halogen Bonding | 3-chloro substituent | Directional control of molecular packing, formation of defined supramolecular synthons. | Halogen bonding is a recognized tool in the crystal engineering of thiophene derivatives, often acting in synergy with other interactions. acs.orgrsc.org |
| π-π Stacking | Benzothiophene core and phenyl ring | Formation of columnar or lamellar structures, crucial for charge transport in optoelectronic applications. | Thiophene-based materials are known to self-assemble into highly ordered π-stacked structures. tuni.fimdpi.com |
| Dipole-Dipole Interactions | Phenyl carboxylate group | Influence on the alignment and packing of molecules, contributing to the overall stability of the assembly. | The ester group plays a key role in the supramolecular organization of various organic molecules. rsc.org |
The balance of the aforementioned non-covalent interactions can lead to the formation of various ordered supramolecular structures. The specific architecture will depend on factors such as solvent, temperature, and concentration.
One-Dimensional (1D) Nanostructures: The directional nature of halogen bonding and the stacking propensity of the aromatic rings could favor the formation of one-dimensional structures like nanofibers and nanoribbons. In such assemblies, the molecules would be arranged in a head-to-tail or head-to-head fashion, extending into long, ordered chains. These 1D structures are of interest for applications in nanowires and sensors. The self-assembly of terthiophene derivatives has been shown to result in various aggregate morphologies, including elongated micelles and bilayers. researchgate.net
Two-Dimensional (2D) Films and Monolayers: At interfaces, such as the air-water or liquid-solid interface, this compound could self-assemble into highly ordered two-dimensional films or monolayers. The amphiphilic character, though weak, arising from the polar ester group and the nonpolar aromatic rings, could drive this behavior. Such 2D structures are relevant for the development of thin-film transistors and other surface-based electronic devices.
Three-Dimensional (3D) Networks: Gels and Liquid Crystals: Under certain conditions, the 1D or 2D assemblies can further organize into three-dimensional networks, leading to the formation of supramolecular gels or liquid crystalline phases. The entanglement of nanofibers can create a gel network capable of immobilizing solvent molecules. The anisotropic shape of the molecule and the directional interactions could also promote the formation of liquid crystalline phases, where the molecules exhibit a degree of orientational order.
| Supramolecular Architecture | Probable Formation Mechanism | Potential Applications | Examples from Related Systems |
|---|---|---|---|
| Nanofibers/Nanoribbons | Directional self-assembly driven by halogen bonding and π-π stacking. | Organic nanowires, sensors, charge transport pathways. | Terthiophene surfactants form various aggregates, including elongated micelles. researchgate.net |
| 2D Films/Monolayers | Interfacial self-assembly driven by weak amphiphilicity and intermolecular interactions. | Thin-film transistors, surface coatings, molecular electronics. | Self-assembled monolayers are utilized to enhance charge extraction and transport in solar cells. chinesechemsoc.org |
| Gels/Liquid Crystals | Hierarchical assembly of 1D or 2D structures into 3D networks. | Smart materials, stimuli-responsive systems, display technologies. | Ester-functionalized perylenediimides exhibit the formation of multiple crystalline and liquid crystalline structures. rsc.org |
Environmental Fate and Biogeochemical Transformations
Biodegradation Pathways and Mechanisms
Biodegradation, the metabolic breakdown of organic matter by living organisms, is a primary mechanism for the removal of phenyl 3-chloro-1-benzothiophene-2-carboxylate from the environment. This process can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, often involving a consortium of microorganisms.
The microbial degradation of benzothiophene (B83047) and its derivatives is a critical process in the natural attenuation of these compounds in contaminated environments.
Aerobic Degradation: Under aerobic conditions, the biodegradation of benzothiophene is typically initiated by an oxidative attack on the thiophene (B33073) ring. This initial step is often catalyzed by mono- or dioxygenase enzymes, leading to the formation of benzothiophene-sulfoxide and subsequently benzothiophene-sulfone. These intermediates are more water-soluble and generally more amenable to further degradation. The subsequent cleavage of the C-S bond can lead to the formation of catechol, which can then be funneled into central metabolic pathways and ultimately mineralized to carbon dioxide and water. The presence of the chloro- and phenyl carboxylate substituents on the this compound molecule is expected to influence this pathway. The chlorine atom, being an electron-withdrawing group, can make the aromatic ring more resistant to electrophilic attack by oxygenases.
Anaerobic Degradation: In the absence of oxygen, the microbial degradation of benzothiophene proceeds through different, less understood pathways. It is hypothesized that the process may involve an initial reductive step. One proposed mechanism involves the reduction of the thiophene ring, followed by cleavage of the C-S bond. Another potential pathway is the carboxylation of the thiophene ring, which has been observed in some anaerobic bacteria. For this compound, the existing carboxylate group might influence the initial steps of anaerobic degradation.
| Condition | Initial Step | Key Intermediates | Potential End Products |
| Aerobic | Oxidation of thiophene ring | Benzothiophene-sulfoxide, Benzothiophene-sulfone, Catechol | Carbon dioxide, Water |
| Anaerobic | Reduction or carboxylation of thiophene ring | Thiol derivatives, Carboxylated benzothiophene | Methane, Carbon dioxide, Hydrogen sulfide |
Cometabolism is a phenomenon where microorganisms degrade a compound that they cannot use as a primary energy or carbon source, in the presence of a growth-promoting substrate. This process is particularly relevant for the degradation of recalcitrant compounds like chlorinated benzothiophenes.
In the context of this compound, cometabolic degradation could be facilitated by microbial populations growing on more readily available carbon sources. The enzymes induced by the primary substrate may fortuitously act on the benzothiophene derivative. For instance, broad-spectrum oxygenases, capable of transforming a wide range of aromatic compounds, could initiate the degradation of this compound. This process is often slow and may result in the formation of dead-end metabolites that are not further degraded by the microbial community.
Photodegradation Studies
Photodegradation, the breakdown of molecules by light, represents another significant abiotic pathway for the transformation of this compound in the environment, particularly in aquatic systems and on surfaces exposed to sunlight.
The benzothiophene core of the molecule can absorb ultraviolet (UV) radiation, leading to the excitation of its electrons. This excited state can then undergo various reactions, including bond cleavage. The C-Cl bond is a potential site for photolytic cleavage, which would result in the formation of a benzothiophene radical and a chlorine radical. The C-S bond within the thiophene ring is also susceptible to homolytic cleavage upon UV irradiation. The subsequent reactions of these radicals with other molecules, such as oxygen and water, can lead to the formation of a variety of photoproducts, including hydroxylated and ring-opened compounds. The presence of the phenyl carboxylate group may also influence the photodegradation pathway, potentially participating in photo-induced reactions.
Potential for Environmental Persistence and Bioaccumulation (mechanistic aspects, not toxicological)
The environmental persistence of this compound is determined by the interplay of the degradation processes described above. Its bioaccumulation potential is related to its physicochemical properties, such as its lipophilicity (fat-solubility).
Persistence: The presence of the chlorine atom on the benzothiophene ring is a key factor contributing to the potential persistence of this compound. Halogenated aromatic compounds are generally more resistant to microbial degradation than their non-halogenated counterparts. The stability of the benzothiophene ring system itself also contributes to its persistence. If the rates of biodegradation and photodegradation are slow, this compound can persist in the environment for extended periods.
Future Research Directions and Unanswered Questions
Development of Novel and Sustainable Synthetic Methodologies
The future of chemical synthesis for compounds like phenyl 3-chloro-1-benzothiophene-2-carboxylate lies in the development of environmentally friendly and efficient methods. researchgate.netmdpi.com Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. nih.gov Future research will likely focus on "green chemistry" approaches, such as catalysis using earth-abundant metals, one-pot reactions that reduce waste by minimizing purification steps, and the use of safer, renewable solvents. mdpi.comnih.gov The goal is to create synthetic pathways that are not only higher in yield and purity but also have a significantly lower environmental impact.
Application of Machine Learning in Compound Design and Property Prediction
The integration of machine learning and artificial intelligence is poised to revolutionize the discovery and development of new molecules. nih.govmdpi.com For this compound and its derivatives, machine learning algorithms can be trained on existing data to predict their biological activities, toxicity, and physicochemical properties. nih.govresearchgate.netnih.gov This predictive modeling can significantly accelerate the design of new compounds with enhanced efficacy for specific applications, be it in medicine or materials science. By simulating and predicting how structural modifications will affect the compound's function, researchers can prioritize the synthesis of the most promising candidates, saving time and resources. nih.govresearchgate.net
Deeper Elucidation of Molecular Mechanisms in Biological Systems
While benzothiophene (B83047) derivatives are known to exhibit a range of biological activities, the precise molecular mechanisms of action for many, including this compound, are not yet fully understood. researchgate.netnih.gov Future research will employ advanced techniques in molecular and cellular biology to identify the specific proteins, enzymes, or receptors with which this compound interacts. researchgate.netgoogle.com Understanding these interactions at a molecular level is crucial for the development of targeted therapies and for assessing the compound's potential as a therapeutic agent. Computational docking and simulation studies will likely play a significant role in visualizing and predicting these binding interactions. nih.gov
Exploration of New Material Science Applications
The unique electronic and photophysical properties of the benzothiophene core suggest that this compound could have applications in materials science, particularly in the field of organic electronics. nih.govresearchgate.netresearchgate.netcolab.ws Research is anticipated to explore its potential use in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (solar cells). researchgate.net The specific substitutions on the benzothiophene ring can be tuned to optimize the material's properties, such as its charge carrier mobility and light-emitting characteristics.
Advanced Analytical Techniques for Trace Analysis and Metabolite Identification
As with any compound intended for potential biological application, understanding its fate within a living organism is critical. Future research will focus on developing highly sensitive and specific analytical methods for the detection of this compound and its metabolites at trace levels in complex biological samples like blood and urine. xjtu.edu.cnnih.gov The use of hyphenated analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), will be instrumental in this area. nih.gov Identifying the metabolic pathways of this compound is essential for evaluating its safety and efficacy in any future therapeutic applications. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for phenyl 3-chloro-1-benzothiophene-2-carboxylate, and how can reaction yields be maximized?
- Methodology: The synthesis typically involves coupling reactions between benzothiophene carboxylic acid derivatives and phenyl esters under controlled conditions. Key steps include:
- Chlorination: Introducing the chloro substituent at the 3-position using reagents like SOCl₂ or PCl₃ under anhydrous conditions .
- Esterification: Reacting the chlorinated benzothiophene carboxylic acid with phenol derivatives in the presence of coupling agents (e.g., DCC/DMAP) .
- Purification: Use reverse-phase HPLC with methanol-water gradients to isolate the product (typical yields: 50–70%) .
- Critical Parameters: Temperature (60–80°C), solvent polarity (dichloromethane or DMF), and reaction time (12–24 hours) significantly impact yield and purity .
Q. Which analytical techniques are essential for characterizing this compound, and how are spectral contradictions resolved?
- Key Techniques:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substitution patterns (e.g., chloro at C3, ester at C2). Discrepancies in aromatic proton splitting may arise due to rotational isomerism; variable-temperature NMR can resolve this .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (288.75 g/mol) and isotopic patterns (Cl and S contributions) .
- IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O ester), 750 cm⁻¹ (C-Cl), and 1250 cm⁻¹ (C-O) .
Advanced Research Questions
Q. How can computational modeling and crystallography resolve ambiguities in the compound’s molecular conformation?
- Approach:
- X-ray Crystallography: Use SHELX software for structure refinement . For example, similar benzothiophene derivatives (e.g., ethyl 3-trifluoromethyl analogs) show planar benzothiophene cores with dihedral angles <5° between rings .
- DFT Calculations: Optimize geometry at the B3LYP/6-311G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental data .
Q. What strategies mitigate side reactions during functionalization of the benzothiophene core?
- Challenges: The chloro group at C3 is susceptible to nucleophilic substitution, while the ester at C2 may hydrolyze under basic conditions.
- Solutions:
- Protecting Groups: Temporarily protect the ester with tert-butyl groups during chloro-substitution reactions .
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce hydrolysis .
- Case Study: Substitution of Cl with hydrazine derivatives achieved 85% yield in anhydrous THF at 0°C .
Q. How does this compound interact with biological targets, and how can contradictory bioactivity data be rationalized?
- Mechanistic Insights:
- The benzothiophene core may intercalate with DNA or inhibit enzymes (e.g., kinases) via π-π stacking and hydrogen bonding .
- Contradictions in IC₅₀ values (e.g., μM vs. nM ranges) across studies often stem from assay conditions (e.g., buffer pH, serum proteins) .
- Validation Methods:
- Docking Simulations: Use AutoDock Vina to model interactions with protein targets (e.g., COX-2) .
- SAR Studies: Compare analogs (e.g., fluoro or methoxy substitutions) to identify critical pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
